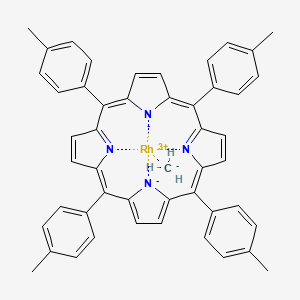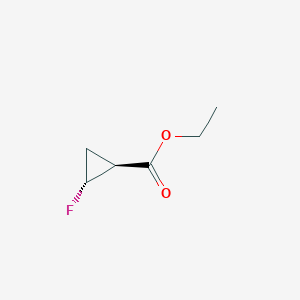
trans-2-Fluoro-cyclopropanecarboxylicacidethylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester: is an organic compound with the molecular formula C6H9FO2 It is a derivative of cyclopropane, featuring a fluorine atom and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of an appropriate precursor, followed by fluorination and esterification. One common method includes the reaction of ethyl diazoacetate with a fluorinated alkene under controlled conditions to form the desired cyclopropane ring. The reaction conditions often involve the use of a catalyst, such as rhodium or copper, to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorination techniques and esterification processes can further enhance the efficiency of production.
化学反応の分析
Types of Reactions:
Oxidation: trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of trans-2-Fluoro-cyclopropanecarboxylic acid.
Reduction: Formation of trans-2-Fluoro-cyclopropanemethanol.
Substitution: Formation of various substituted cyclopropane derivatives.
科学的研究の応用
Biology: In biological research, this compound can be used to study the effects of fluorinated cyclopropane derivatives on biological systems, including enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structural properties make it a candidate for drug development, particularly in designing molecules with improved bioavailability and metabolic stability.
Industry: In the industrial sector, trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
作用機序
The mechanism of action of trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester involves its interaction with molecular targets, such as enzymes or receptors, through its fluorine atom and ester group. The fluorine atom can enhance the compound’s binding affinity to specific targets, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- trans-2-Chloro-cyclopropanecarboxylic acid ethyl ester
- trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester
- trans-2-Iodo-cyclopropanecarboxylic acid ethyl ester
Comparison: Compared to its halogenated analogs, trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable tool in various applications. Additionally, the fluorine atom can influence the compound’s lipophilicity and metabolic profile, potentially leading to improved pharmacokinetic properties.
特性
分子式 |
C6H9FO2 |
|---|---|
分子量 |
132.13 g/mol |
IUPAC名 |
ethyl (1S,2R)-2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
InChIキー |
OGSXKPYGEILMIG-RFZPGFLSSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1C[C@H]1F |
正規SMILES |
CCOC(=O)C1CC1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


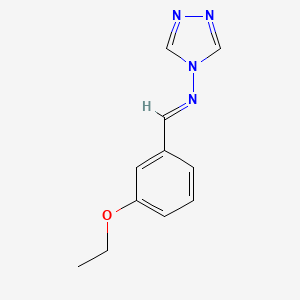
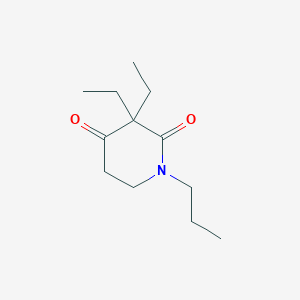
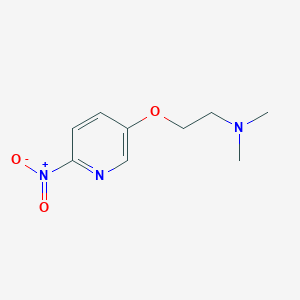



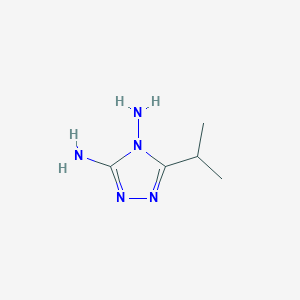
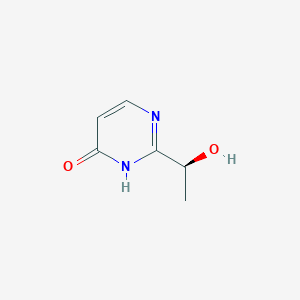
![2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B13100642.png)

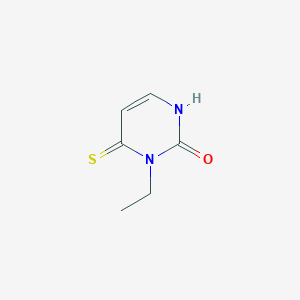
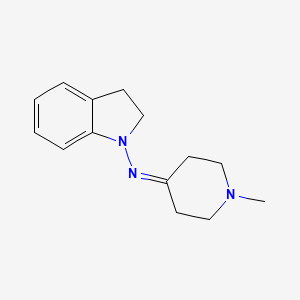
![2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)
